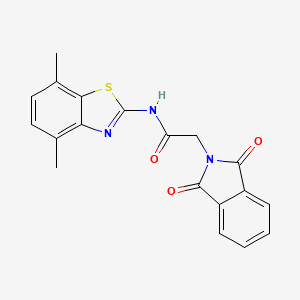![molecular formula C15H10F3N3O2S B2553041 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 941912-74-9](/img/structure/B2553041.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a thiazolo[3,2-a]pyrimidinone scaffold, which is known to be a core structure in various pharmacologically active molecules. The trifluoromethyl group attached to the benzamide moiety could indicate enhanced metabolic stability and potential for bioactivity .
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidinone derivatives typically involves the formation of the core structure through a cyclocondensation reaction. For instance, the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides was achieved by reacting N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . Similarly, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives was performed using 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives is confirmed through various analytical techniques such as IR, NMR, mass spectral studies, and elemental analysis. Single crystal X-ray data can also be used to confirm the structure, as was done for a representative compound in the synthesis of fused thiazolo[3,2-a]pyrimidinones . These techniques would be essential in confirming the structure of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide.
Chemical Reactions Analysis
The thiazolo[3,2-a]pyrimidinone core is a versatile scaffold that can undergo various chemical reactions. The presence of both amide and thiazole moieties in the compound suggests potential reactivity sites for further chemical modifications. For example, the amide group could be involved in N-alkylation or N-alkenylation reactions to yield tertiary amines . The thiazole ring could also participate in electrophilic substitution reactions, given the presence of an activated methylene group.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often predicted using computational tools to assess their drug-likeness. The Lipinski's Rule of Five is commonly used to evaluate the oral bioavailability of compounds. For instance, the synthesized compounds in the study of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines showed good oral drug-like behavior . Additionally, the total antioxidant activity of these compounds was evaluated, indicating their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Novel Compound Synthesis
Research has focused on synthesizing novel compounds derived from thiazolo[3,2-a]pyrimidine, demonstrating a wide range of biological activities. For instance, derivatives have been synthesized as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020). Similarly, pyrimidine derivatives clubbed with thiazolidinone exhibited antimicrobial and anticancer activities, notably against HeLa cervical cancer cell lines (Verma & Verma, 2022).
Antimicrobial and Anticancer Evaluation
Various synthesized derivatives have been evaluated for their antimicrobial properties against both bacterial and fungal strains, as well as their anticancer potential. For example, benzothiazole pyrimidine derivatives showed excellent in vitro antibacterial and antifungal activity, outperforming standard drugs in some cases (Maddila et al., 2016).
Anti-Inflammatory and Antiviral Activities
Compounds derived from thiazolo[3,2-a]pyrimidine have also been synthesized and tested for their anti-inflammatory properties, with some demonstrating moderate anti-inflammatory activity compared to standard drugs (Tozkoparan et al., 1999). Moreover, benzamide-based 5-aminopyrazoles and their derivatives have been found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).
Stem Cell Research
Thiazolo[3,2-a]pyrimidines have been utilized in stem cell research as well, with certain compounds known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This illustrates the compound's relevance in modern biomedical research and regenerative medicine (Ries et al., 2013).
Propiedades
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-11(13(23)21-5-6-24-14(21)19-8)20-12(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYBYRKULJJYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

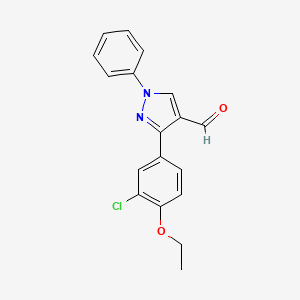
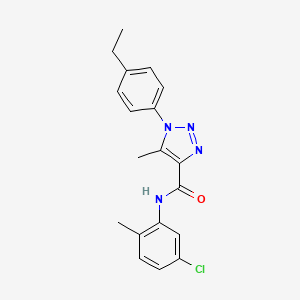


![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)
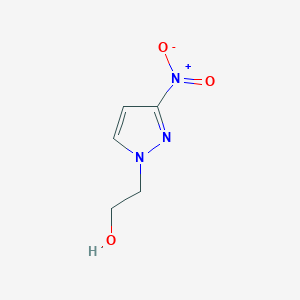
![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)
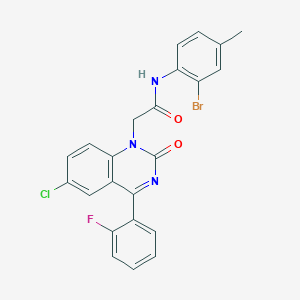
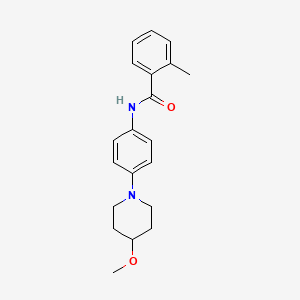
![2-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2552980.png)
